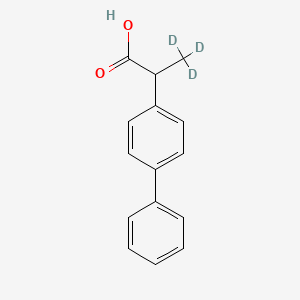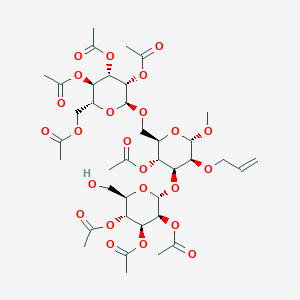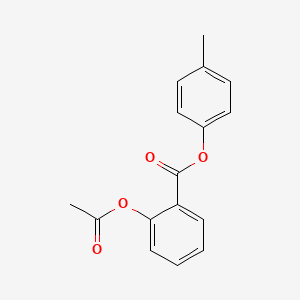
ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum 2,9,16,23-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride (AlPcS4Cl) is a photosensitizer that has shown potential in various scientific research applications. This compound belongs to the phthalocyanine family, which is known for its photodynamic therapy (PDT) properties.
Mécanisme D'action
The mechanism of action of ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE in PDT involves the generation of ROS upon activation by light. These ROS can cause oxidative damage to cellular components, leading to cell death. ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE has been shown to localize in the mitochondria of cancer cells, which may enhance its efficacy in PDT.
Biochemical and Physiological Effects:
ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE has been shown to induce apoptosis (programmed cell death) in cancer cells upon activation by light. It has also been shown to inhibit tumor growth in animal models. However, the use of ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE in PDT can also cause side effects, such as skin photosensitivity and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE in PDT is its high absorption in the near-infrared region, which allows for deeper tissue penetration. However, the use of ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE in PDT requires careful dosing and light exposure to avoid side effects. Additionally, the synthesis of ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE is relatively complex and requires specialized equipment.
Orientations Futures
For the use of ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE in PDT include the development of targeted delivery systems to enhance its specificity for cancer cells. Additionally, the combination of ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE with other therapies, such as chemotherapy and immunotherapy, may enhance its efficacy in cancer treatment. Further studies are also needed to investigate the potential of ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE in other applications, such as antimicrobial therapy and photodynamic inactivation of viruses.
Conclusion:
In conclusion, ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE is a promising photosensitizer that has shown potential in various scientific research applications, particularly in PDT for cancer treatment. Its mechanism of action involves the generation of ROS upon activation by light, which can selectively destroy cancer cells. While ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE has advantages and limitations for lab experiments, future directions for its use include the development of targeted delivery systems and combination therapies.
Méthodes De Synthèse
The synthesis of ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE involves the reaction between phthalonitrile and phenylthiol in the presence of aluminum chloride. The product is then purified by column chromatography and characterized by various spectroscopic methods. The yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE has been extensively studied for its potential in PDT, a non-invasive treatment for cancer. PDT involves the administration of a photosensitizer, which is then activated by light of a specific wavelength to generate reactive oxygen species (ROS) that can selectively destroy cancer cells. ALUMINUM 2,9,16,23-TETRAKIS(PHENYLTHIO)-29 H ,31 H-PHTHALOCYANINE CHLORIDE has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and skin cancer.
Propriétés
Numéro CAS |
155613-95-9 |
|---|---|
Formule moléculaire |
C56H38AlClN8S4 |
Poids moléculaire |
1013.648 |
InChI |
InChI=1S/C56H38N8S4.Al.ClH/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1 |
Clé InChI |
HXDUSTHBIZMJHF-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)SC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C7N5[Al+]N8C(=C9C=CC(=CC9=C8NC1=C2C=CC(=CC2=C(N1)N7)SC1=CC=CC=C1)SC1=CC=CC=C1)N4)SC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)



![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)
